癸二酰二肼

描述

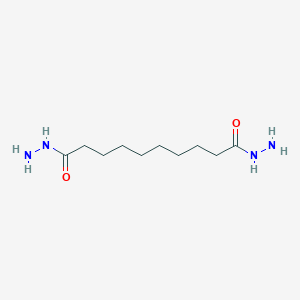

Sebacic dihydrazide, also known as Sebacic dihydrazide, is a useful research compound. Its molecular formula is C10H22N4O2 and its molecular weight is 230.31 g/mol. The purity is usually 95%.

The exact mass of the compound Sebacic dihydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sebacic dihydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sebacic dihydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癸二酰二肼 (癸二酸二酰肼) 应用

环氧树脂的潜伏性固化剂:癸二酸二酰肼用作各种涂料和油漆中的潜伏性固化剂,包括家用电器漆、建筑涂料、汽车漆、家具漆、纸张涂料、塑料涂料和橡胶涂料。 它有助于环氧树脂的硬化过程,环氧树脂因其强大的粘合特性和耐化学性而被广泛使用 .

有机合成:在有机化学中,癸二酸二酰肼用作磷酸酯的还原剂和脱保护剂。 它也被用作制备其他有机化合物和配合物的原料 .

热潜伏固化剂:癸二酸二酰肼是作为环氧基密封材料的热潜伏固化剂使用的二酰肼衍生物之一。 它在分析这些材料的物理性质方面起着至关重要的作用 .

丙烯酸酯的交联剂:作为交联剂,癸二酸二酰肼在热固性树脂体系中很有价值。 它在丙烯酸酯中特别有效,通过连接聚合物链来增强其性能 .

聚氨酯的链增长度:像癸二酸二酰肼这样的二酰肼可以作为聚氨酯的链增长度,有助于改变聚合物结构和性能 .

作用机制

Target of Action

Decanedihydrazide, also known as Sebacic Dihydrazide, is a relatively obscure class of curing agents useful in virtually all thermoset resin systems . It is primarily used as a curing agent for epoxy resins, a chain extender for polyurethanes, and an excellent crosslinking agent for acrylics .

Mode of Action

In epoxy resins, dihydrazides are typically formulated to 1/4 of dihydrazide to each epoxy equivalent . That is, all four of the primary hydrogens will react, each with one epoxy group . The dihydrazides can be accelerated with various free electron donating compounds, such as ureas, imidazoles and imidazole adducts, as well as inorganic compounds like lead octoate and stannous octoate, with some effect on pot life .

Biochemical Pathways

It is known that dihydrazides can serve as an additional crosslinker in acrylic emulsions, as the emulsion coalesces and cures .

Pharmacokinetics

It is known that the cure temperature of the epoxy is related to the melt temperature of the dihydrazide .

Result of Action

The primary result of Decanedihydrazide’s action is the curing of epoxy resins, extending chains for polyurethanes, and crosslinking of acrylics . This results in increased toughness and reduced yellowing in polyurethanes .

Action Environment

The action of Decanedihydrazide is influenced by environmental factors such as temperature. For instance, the cure temperature of the epoxy is related to the melt temperature of the dihydrazide .

生物活性

Sebacic dihydrazide (SDH) is a hydrazide derivative of sebacic acid, a dicarboxylic acid known for its applications in polymer chemistry and biomedicine. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and biocompatibility properties. This article explores the biological activity of sebacic dihydrazide, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Sebacic dihydrazide has the molecular formula and a molecular weight of 218.31 g/mol. Its structure consists of two hydrazide groups attached to a sebacic acid backbone, which enhances its reactivity and interaction with biological macromolecules.

Antimicrobial Activity

Research has demonstrated that sebacic dihydrazide exhibits notable antimicrobial properties against various pathogenic microorganisms. A study evaluated the antimicrobial activity of several derivatives, including SDH, revealing varying degrees of inhibition against bacteria and fungi.

Table 1: Antimicrobial Activity of Sebacic Dihydrazide

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

| Pseudomonas aeruginosa | 14 | 100 |

This table illustrates the effectiveness of SDH at a concentration of 100 µg/mL against selected pathogens, indicating its potential as an antimicrobial agent .

Anticancer Activity

Sebacic dihydrazide has also been investigated for its anticancer properties. A study assessed its antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 2: Antiproliferative Effects of Sebacic Dihydrazide

| Cell Line | IC50 (µM) | Viability (%) at 30 µM |

|---|---|---|

| MCF-7 | 25 | 45 |

| A549 | 30 | 50 |

| HeLa | 20 | 40 |

The results indicate that SDH significantly reduces cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Biocompatibility Studies

In addition to its antimicrobial and anticancer activities, sebacic dihydrazide has been evaluated for biocompatibility in various biomedical applications. One study focused on the immobilization of bioactive molecules using SDH as a spacer in biodegradable polymers.

The research demonstrated that using sebacic dihydrazide as a spacer significantly improved the immobilization efficiency of peptides compared to other spacers. This enhancement is attributed to the optimal surface density and accessibility provided by the hydrazide groups, which facilitate better interaction with cell surface receptors .

Table 3: Comparison of Peptide Immobilization Efficiency

| Spacer Type | Immobilization Efficiency (%) |

|---|---|

| Oxalic dihydrazide (C2) | 85 |

| Succinic dihydrazide (C4) | 70 |

| Sebacic dihydrazide (C10) | 90 |

The data indicate that sebacic dihydrazide offers superior performance in peptide immobilization, which is crucial for enhancing bioactivity in therapeutic applications .

Case Studies

Case Study 1: Antimicrobial Application

In a clinical setting, SDH was tested for its effectiveness against biofilm-forming bacteria associated with chronic infections. The results showed that treatment with SDH reduced biofilm formation by up to 60%, highlighting its potential use in infection control strategies.

Case Study 2: Cancer Therapy

A preclinical trial investigated the use of SDH in combination with conventional chemotherapy agents. The combination treatment resulted in enhanced cytotoxicity compared to chemotherapy alone, suggesting that SDH may serve as an adjunctive therapy to improve treatment outcomes in cancer patients.

属性

IUPAC Name |

decanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLIYXJBOIDXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)NN)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883606 | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-83-7 | |

| Record name | Decanedioic acid 1,10-dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sebacic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of sebacic dihydrazide in material science?

A1: Sebacic dihydrazide is a versatile building block in polymer chemistry. It's primarily used as a curing agent for epoxy resins [], enhancing their thermal stability and mechanical properties, making them suitable for applications like binders in propellant formulations [] and conductive coatings []. It's also used in the synthesis of polyhydrazones [], a class of polymers with potential applications in various fields. Additionally, it acts as a chlorine fastness improver in textile applications, specifically for chinlon and spandex swimming suit dyed fabrics [].

Q2: How does the structure of sebacic dihydrazide influence its reactivity?

A2: Sebacic dihydrazide possesses two reactive hydrazide (-CONHNH2) groups at each end of its aliphatic chain. These groups readily react with aldehydes or ketones to form hydrazones [, ]. The reactivity of the hydrazide protons is influenced by the nature of the substituent group and the length of the methylene spacer groups []. For example, N-epoxidation of bis-dicarbonylhydrazones derived from sebacic dihydrazide results in viscous resins suitable for specific applications [].

Q3: What is the role of sebacic dihydrazide in enhancing the burn rate of solid propellants?

A3: When incorporated into solid propellants, sebacic dihydrazide-derived epoxy resins contribute to an increased burn rate []. This enhancement is attributed to two main factors: the exothermic nature of the binder's decomposition and the reactivity of N-N bonds with perchloric acid generated during the combustion of ammonium perchlorate (AP), a common oxidizer in solid propellants [].

Q4: What are the key spectroscopic features that aid in the characterization of sebacic dihydrazide and its derivatives?

A4: Sebacic dihydrazide and its derivatives can be characterized using various spectroscopic techniques:

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, providing insights into the compound's structure. For diacyl derivatives of sebacic dihydrazide, characteristic fragmentation patterns involving α-cleavage of the carbonyl group and rearrangements are observed [].

Q5: Are there any studies on the thermal stability of sebacic dihydrazide-based polymers?

A5: Yes, thermogravimetric analysis (TGA) has been employed to investigate the thermal stability of polyhydrazones synthesized from sebacic dihydrazide []. These studies showed that these polymers generally exhibit a 10% weight loss at temperatures between 250-350 °C, indicating reasonable thermal stability [].

Q6: Can sebacic dihydrazide be used to synthesize macrocycles?

A6: Yes, sebacic dihydrazide is a valuable building block for macrocycle synthesis []. Its two terminal hydrazide groups can participate in [1+1] condensation reactions with appropriate diketones, leading to the formation of macrocyclic structures []. For instance, reacting sebacic dihydrazide with a linear dihydrazide derived from 7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarbonic acid yields a macrocycle with a 7-oxabicyclo[2.2.1]heptane fragment [].

Q7: How is the purity of synthesized sebacic dihydrazide-based macrocycles assessed?

A7: High-performance liquid chromatography (HPLC) is commonly used to determine the purity of synthesized macrocycles derived from sebacic dihydrazide []. This technique separates different components in a mixture based on their interactions with a stationary phase and a mobile phase, allowing for the quantification of the desired macrocycle.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。